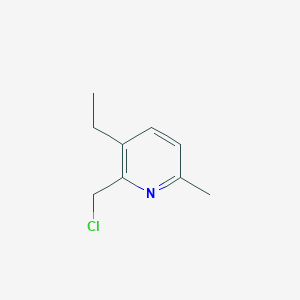

2-(Chloromethyl)-3-ethyl-6-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-3-ethyl-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the third position, and a methyl group at the sixth position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-ethyl-6-methylpyridine typically involves the chloromethylation of 3-ethyl-6-methylpyridine. One common method is the reaction of 3-ethyl-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-ethyl-6-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-ethyl-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-ethyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)-3-methylpyridine

- 2-(Chloromethyl)-4-ethylpyridine

- 2-(Chloromethyl)-5-methylpyridine

Uniqueness

2-(Chloromethyl)-3-ethyl-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyridine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-3-ethyl-6-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of a pre-functionalized pyridine derivative (e.g., 3-ethyl-6-methylpyridine) using chloromethylating agents like chloromethyl methyl ether (MOMCl) under acidic conditions. Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of the chlorinating agent . Monitoring via TLC or GC-MS ensures reaction progression.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of FTIR (to confirm C-Cl stretching at ~600–800 cm⁻¹), ¹H/¹³C NMR (to identify methyl, ethyl, and chloromethyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Computational methods (e.g., B3LYP/6-311++G**) can predict vibrational frequencies and NMR shifts for comparison with experimental data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Work under inert atmosphere (N₂/Ar) to avoid moisture-induced decomposition. Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Regularly analyze samples via HPLC (C18 column, methanol/water mobile phase) or GC (non-polar column, temperature gradient). Monitor degradation products (e.g., hydrolysis to hydroxymethyl derivatives) under accelerated stability conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving the chloromethyl group be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational DFT studies (e.g., B3PW91/cc-pVTZ) predict reactive sites by analyzing electron density maps. Experimentally, use directing groups (e.g., Lewis acids) to control substitution patterns .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodological Answer : Discrepancies in FTIR/Raman spectra often arise from conformational flexibility. Perform temperature-dependent spectroscopic studies and compare with molecular dynamics simulations. For NMR, consider solvent effects and paramagnetic impurities .

Q. How can stereochemical outcomes in derivatives of this compound be determined?

Q. What advanced methods quantify thermodynamic stability under varying pH and temperature?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) for decomposition profiles. Pair with pH-dependent UV-Vis spectroscopy to assess protonation states and stability .

Q. How can data reproducibility issues in multi-step syntheses be mitigated?

- Methodological Answer : Standardize protocols using digital tools (e.g., LabArchive for electronic lab notebooks). Validate critical steps (e.g., chloromethylation efficiency) via inter-laboratory comparisons. Implement process analytical technology (PAT) for real-time monitoring .

Q. What computational models predict reactivity in catalytic applications of this compound?

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-(chloromethyl)-3-ethyl-6-methylpyridine |

InChI |

InChI=1S/C9H12ClN/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3,6H2,1-2H3 |

InChI Key |

XEAVQNXOFQRGNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C=C1)C)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.